

A Comparative Guide to the Quantitative Analysis of 2,5-Furandicarboxylic Acid (FDCA)

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Compound of Interest

Compound Name: 2,5-Furandicarboxylic acid-13C6

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The accurate quantification of 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical and potential replacement for terephthalic acid in polymer production, is crucial for research, development, and quality control. This guide provides a comparative overview of common analytical methods for FDCA quantification, focusing on linearity and range. The information presented is based on available experimental data to assist researchers in selecting the most appropriate method for their specific application.

Comparison of Analytical Methods for FDCA Quantification

The selection of an analytical method for FDCA quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and robust technique. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the analyte.

Below is a summary of the performance characteristics of these methods based on validated studies.

Parameter	HPLC-UV	LC-MS/MS	GC-MS
Linearity Range	0.5 - 100 µg/mL[1]	Data not available for FDCA	Data not available for FDCA
Correlation Coefficient (r ²)	> 0.999[1]	Data not available for FDCA	Data not available for FDCA
Limit of Detection (LOD)	0.1 µg/mL[1]	Data not available for FDCA	Data not available for FDCA
Limit of Quantification (LOQ)	0.5 µg/mL[1]	Data not available for FDCA	Data not available for FDCA

Note: While specific validated linearity and range data for the quantification of FDCA using LC-MS/MS and GC-MS were not available in the reviewed literature, these techniques are commonly used for the analysis of similar organic acids and are expected to provide excellent linearity and wide dynamic ranges. For reference, validated methods for other organic acids using LC-MS/MS and GC-MS often report correlation coefficients (r²) of >0.99 and linearity spanning several orders of magnitude.

Experimental Protocols

Detailed methodologies are essential for replicating and adapting analytical methods. Below are representative protocols for the quantification of FDCA and its metabolites.

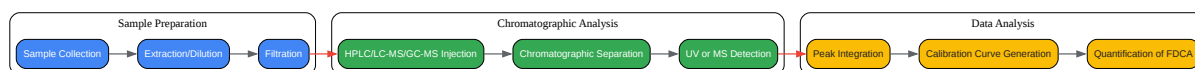
1. HPLC-UV Method for Quantification of FDCA and its Metabolites[1]

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (150 × 4.6 mm, 5 µm).[1]
- Mobile Phase: A gradient system was used with:
 - Mobile Phase A: Acetonitrile/Ammonium formate (100 mM, pH 2.35) in a 95:5 (v/v) ratio.[1]

- Mobile Phase B: Acetonitrile/Ammonium formate (100 mM, pH 2.35) in an 85:15 (v/v) ratio. [1]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 265 nm.
- Sample Preparation: Samples are diluted in the initial mobile phase, filtered, and injected into the HPLC system.
- Validation: The method was validated according to ICH guidelines for selectivity, linearity, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the quantification of FDCA using a chromatographic method.



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Caption: A generalized workflow for the quantification of 2,5-Furandicarboxylic acid (FDCA).

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References

- 1. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
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